Fengycin
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Overview
Description
Fengycin is a cyclic lipopeptide produced by various strains of Bacillus subtilis. It is known for its potent antifungal properties and is part of the lipopeptide family, which also includes surfactin and iturin A. This compound was initially discovered in the fermentation broth of Bacillus subtilis F-29-3 and is classified into this compound A and this compound B based on the difference at the sixth amino acid position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fengycin is primarily achieved through microbial fermentation due to the complexity of its structure, which makes chemical synthesis challenging. The production involves the use of non-ribosomal peptide synthetases (NRPS) in Bacillus subtilis. The fermentation process can be optimized by adjusting carbon and nitrogen sources, metal ions, and exogenous supply of precursors .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Bacillus subtilis. Techniques such as metabolic engineering, promoter engineering, and genome shuffling are employed to enhance the yield. The fermentation medium composition is crucial and is often optimized using response surface methodology to increase production efficiency .
Chemical Reactions Analysis
Types of Reactions: Fengycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its stability and activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents to replace specific functional groups within the molecule.
Major Products: The major products formed from these reactions include modified this compound derivatives with enhanced chemical stability and antifungal properties .
Scientific Research Applications
Fengycin has a wide range of applications in various fields:
Chemistry: Used as a biosurfactant due to its amphiphilic nature, which allows it to reduce surface tension and stabilize emulsions.
Biology: Acts as a biocontrol agent against plant pathogens, making it valuable in agricultural practices.
Industry: Utilized in the food industry for its antimicrobial properties to preserve food and prevent spoilage .
Mechanism of Action
Fengycin is often compared with other lipopeptides such as surfactin and iturin A:
Surfactin: Known for its strong surfactant properties and ability to reduce surface tension.
Iturin A: Exhibits potent antifungal activity similar to this compound but differs in its amino acid sequence and fatty acid chain length.
Uniqueness of this compound: this compound’s unique structure, characterized by a β-hydroxy fatty acid and a specific amino acid sequence, gives it distinct antifungal properties. Unlike surfactin, which is primarily a surfactant, this compound is more effective as an antifungal agent .
Comparison with Similar Compounds
- Surfactin
- Iturin A
- Polymyxin B
- Polymyxin E (Colistin)
Fengycin stands out due to its potent antifungal activity and its ability to disrupt fungal cell membranes effectively .
Properties
IUPAC Name |
(4S)-5-[[(2R)-5-amino-1-[[(4S,7S,10S,13S,19R,22S,25S,28R)-10-(3-amino-3-oxopropyl)-4-[(2R)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1S)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H110N12O20/c1-6-8-9-10-11-12-13-14-15-16-17-20-48(87)41-58(89)76-51(32-35-59(90)91)65(96)77-50(21-18-37-73)64(95)80-55-40-46-25-29-49(30-26-46)104-72(103)61(42(3)7-2)82-67(98)54(39-45-23-27-47(86)28-24-45)81-66(97)52(31-34-57(74)88)78-69(100)56-22-19-38-84(56)71(102)43(4)75-63(94)53(33-36-60(92)93)79-70(101)62(44(5)85)83-68(55)99/h23-30,42-44,48,50-56,61-62,85-87H,6-22,31-41,73H2,1-5H3,(H2,74,88)(H,75,94)(H,76,89)(H,77,96)(H,78,100)(H,79,101)(H,80,95)(H,81,97)(H,82,98)(H,83,99)(H,90,91)(H,92,93)/t42-,43-,44+,48?,50-,51+,52+,53+,54+,55-,56+,61+,62+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOJDWBMJMRDHN-RLLVTFBRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCN)C(=O)N[C@@H]1CC2=CC=C(C=C2)OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@H](C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)[C@H](C)CC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H110N12O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1463.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102577-03-7 |
Source
|
Record name | Fengycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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